6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the amination and annulation of benzamides and amidines.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Addition of the Prop-2-enyl Group: This step involves the alkylation of the quinazolinone core with an appropriate allylating agent.
Formation of the Sulfanylidene Group: This can be achieved through the reaction of the quinazolinone derivative with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can lead to sulfoxides or sulfones.
Scientific Research Applications
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in key biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit or modulate the activity of certain proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Compounds with a similar quinazolinone core structure.
Morpholine Derivatives: Compounds containing the morpholine group.
Sulfanylidene Compounds: Compounds with a sulfanylidene group.
Uniqueness
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-5-18-14(19)12-10-11(17-6-8-20-9-7-17)3-4-13(12)16-15(18)21/h2-4,10H,1,5-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZPSGIMVFLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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